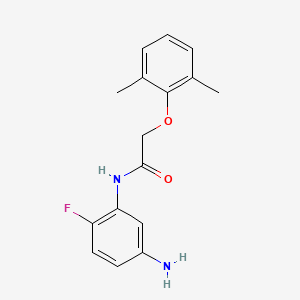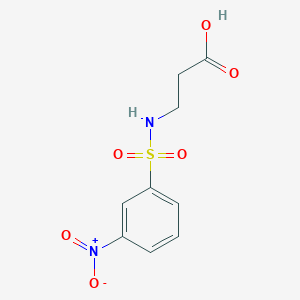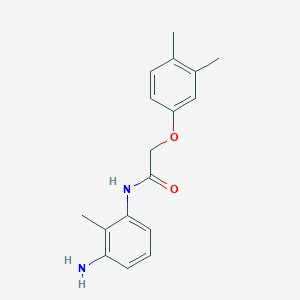
N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an aminophenyl group and a dimethylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-nitroaniline and 2,6-dimethylphenol.
Nitration: The 3-nitroaniline is reduced to 3-aminophenyl using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The 3-aminophenyl is then acylated with chloroacetyl chloride to form N-(3-aminophenyl)chloroacetamide.
Etherification: Finally, the N-(3-aminophenyl)chloroacetamide is reacted with 2,6-dimethylphenol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient and safe reactions.
Chemical Reactions Analysis
Types of Reactions: N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Biology: The compound may be used in biological assays to study its effects on cellular processes or as a probe in biochemical research.
Material Science: It can be utilized in the synthesis of novel materials with specific properties, such as polymers or coatings.
Industry: The compound may find applications in the production of specialty chemicals or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to Active Sites: It can bind to the active sites of enzymes, inhibiting or modulating their activity.
Receptor Interaction: The compound may interact with specific receptors, triggering or blocking signaling pathways.
Pathway Modulation: It can influence various biochemical pathways, leading to changes in cellular functions or metabolic processes.
Comparison with Similar Compounds
N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide can be compared with other similar compounds, such as:
N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide: This compound has a similar structure but with the amino group at the para position.
N-(3-Aminophenyl)-2-(4-methylphenoxy)acetamide: This compound has a methyl group at the para position of the phenoxy ring.
N-(3-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide: This compound has methyl groups at the ortho and para positions of the phenoxy ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to the steric and electronic effects of the substituents, influencing the compound’s reactivity and interactions with molecular targets.
Properties
IUPAC Name |
N-(3-aminophenyl)-2-(2,6-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-5-3-6-12(2)16(11)20-10-15(19)18-14-8-4-7-13(17)9-14/h3-9H,10,17H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNFAPHAKJOXGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

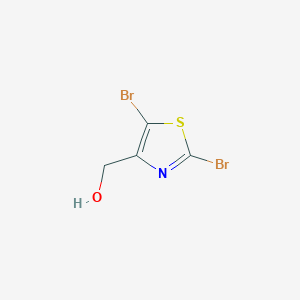
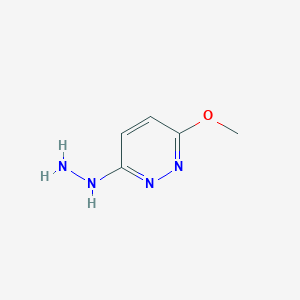
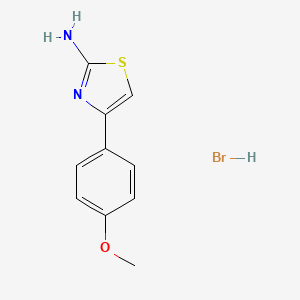
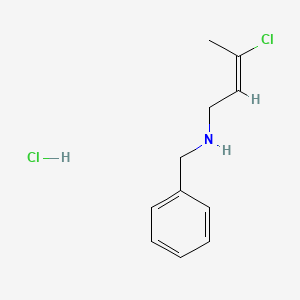

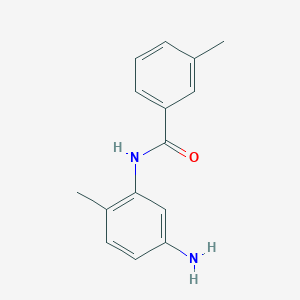

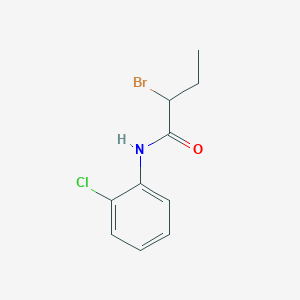
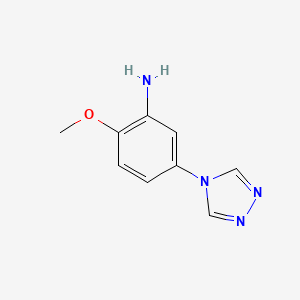
![6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317897.png)
